Methyl 4-oxothiane-3-carboxylate

Description

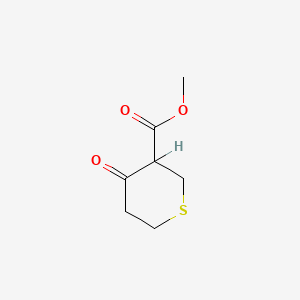

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxothiane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUXKFHPGMEIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438848 | |

| Record name | Methyl 4-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-61-6 | |

| Record name | Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-oxotetrahydrothiopyran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of Methyl 4-oxothiane-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for methyl 4-oxothiane-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is a robust two-stage process commencing with a base-catalyzed Michael addition to form the acyclic diester precursor, followed by an intramolecular Dieckmann condensation to yield the target β-keto ester. This document furnishes a detailed examination of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and characterization data to support researchers in the successful execution of this synthesis.

Introduction and Strategic Overview

Methyl 4-oxothiane-3-carboxylate is a heterocyclic compound featuring a six-membered thiane ring with a ketone at the 4-position and a methyl ester at the 3-position. This β-keto ester functionality makes it a versatile intermediate for introducing the thiane scaffold into more complex molecules. The thiane ring system is a significant structural motif in a variety of pharmacologically active compounds, valued for its ability to influence conformation and metabolic stability.

The most direct and industrially scalable approach to this target is through the intramolecular Dieckmann condensation of a linear diester, specifically dimethyl 4-thiaheptanedioate. This strategy is predicated on the reliability of forming five- and six-membered rings via this classic carbon-carbon bond-forming reaction.

Retrosynthetic Analysis

The synthesis can be logically deconstructed as shown below. The target molecule (1) is disconnected at the C3-C2 bond, revealing the diester precursor (2), dimethyl 4-thiaheptanedioate. This disconnection corresponds to a Dieckmann condensation. The diester itself can be disconnected via a carbon-sulfur bond, identifying methyl 3-mercaptopropionate (3) and methyl acrylate (4) as the readily available starting materials for a Michael addition.

Caption: Retrosynthetic pathway for Methyl 4-oxothiane-3-carboxylate.

Stage 1: Synthesis of Dimethyl 4-thiaheptanedioate (Precursor)

The first stage involves the synthesis of the open-chain diester precursor via a base-catalyzed Michael addition (conjugate addition) of a thiol to an α,β-unsaturated ester.

Principle and Mechanism

The reaction proceeds by the deprotonation of the thiol (methyl 3-mercaptopropionate) by a suitable base to form a thiolate anion. This potent nucleophile then attacks the electrophilic β-carbon of the Michael acceptor (methyl acrylate). The resulting enolate is subsequently protonated by the solvent or during workup to yield the final product. A catalytic amount of a non-nucleophilic base is sufficient to promote the reaction.

Caption: Mechanism of the base-catalyzed Michael addition.

Experimental Protocol: Dimethyl 4-thiaheptanedioate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Methyl 3-mercaptopropionate | 120.17 | 12.0 g | 0.10 |

| Methyl acrylate | 86.09 | 8.6 g | 0.10 |

| Triethylamine (Et₃N) | 101.19 | 1.01 g (1.4 mL) | 0.01 |

| Methanol (MeOH) | 32.04 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-mercaptopropionate (12.0 g, 0.10 mol) and methanol (50 mL).

-

Add triethylamine (1.4 mL, 0.01 mol) to the solution.

-

While stirring, add methyl acrylate (8.6 g, 0.10 mol) dropwise over 15 minutes. An exotherm may be observed.

-

After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in diethyl ether (100 mL) and wash with 1M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (30 mL), and finally brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by vacuum distillation to obtain dimethyl 4-thiaheptanedioate as a colorless oil.

Expected Yield: 80-90%

Stage 2: Synthesis of Methyl 4-oxothiane-3-carboxylate

The culmination of the synthesis is the intramolecular cyclization of the diester precursor using a strong base, which is a classic Dieckmann condensation.

Principle and Mechanism

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] The reaction is initiated by a strong base, such as an alkoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group.[3][4] The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, forming the cyclic β-keto ester.[5] A full equivalent of base is required, as the product is acidic and will be deprotonated by the alkoxide base, driving the equilibrium towards the product.[4] An acidic workup is necessary to protonate the resulting enolate and isolate the final neutral product.

Caption: Key steps in the Dieckmann condensation mechanism.

Experimental Protocol: Methyl 4-oxothiane-3-carboxylate

This protocol is adapted from a similar synthesis of a five-membered ring analog and established principles of the Dieckmann condensation.[6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Dimethyl 4-thiaheptanedioate | 206.27 | 10.3 g | 0.05 |

| Sodium Methoxide (NaOMe) | 54.02 | 2.97 g | 0.055 |

| Toluene (anhydrous) | 92.14 | 100 mL | - |

| 3M Hydrochloric Acid (HCl) | 36.46 | ~20 mL | - |

Procedure:

-

Set up a 250 mL three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Ensure all glassware is oven-dried.

-

Charge the flask with sodium methoxide (2.97 g, 0.055 mol) and anhydrous toluene (50 mL) under a nitrogen atmosphere.

-

Heat the suspension to reflux with vigorous stirring.

-

In a separate flask, dissolve dimethyl 4-thiaheptanedioate (10.3 g, 0.05 mol) in anhydrous toluene (50 mL).

-

Add the diester solution dropwise to the refluxing sodium methoxide suspension over a period of 30 minutes.

-

Maintain the reflux for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 3M HCl until the pH is acidic (pH ~2-3). Vigorous gas evolution may occur.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 4-oxothiane-3-carboxylate.

Expected Yield: 70-80%

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Physical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₃S |

| Molecular Weight | 174.21 g/mol |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 4160-61-6 |

Spectroscopic Data: While a complete, peer-reviewed spectrum is not publicly available, data from a patent source provides key identifiers.[1] The expected signals are interpreted based on the known structure.

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ ~3.70 (s, 3H, -OCH₃)

-

δ ~3.60 (t, 1H, -CH-CO₂Me)

-

δ ~2.90-3.10 (m, 2H, -S-CH₂-)

-

δ ~2.70-2.85 (m, 2H, -CH₂-C=O)

-

Note: A patent reports δ 3.36 (s, 5H), 2.78 (t, J=5.8 Hz, 2H), 2.68 (t, J=5.8 Hz, 2H). The "s, 5H" is likely a typographical error combining the methoxy and methine protons.[1]

-

-

¹³C NMR (Expected Shifts):

-

δ ~205-210 (C=O, ketone)

-

δ ~168-172 (C=O, ester)

-

δ ~55-60 (-CH-CO₂Me)

-

δ ~52-55 (-OCH₃)

-

δ ~40-45 (-CH₂-C=O)

-

δ ~25-30 (-S-CH₂-)

-

-

FT-IR (neat, cm⁻¹):

-

~2950 (C-H stretch)

-

~1745 (C=O stretch, ester)

-

~1715 (C=O stretch, ketone)

-

~1200-1000 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z (%): 174 (M⁺), 143 (M⁺ - OCH₃), 115 (M⁺ - CO₂Me)

-

Safety and Handling

-

Methyl 3-mercaptopropionate: Volatile thiol with a strong, unpleasant odor. Handle in a well-ventilated fume hood. It is an irritant.

-

Methyl acrylate: Flammable liquid and vapor. Lachrymator and skin irritant. May polymerize if not properly inhibited.

-

Sodium Methoxide: Corrosive and water-reactive. Reacts violently with water to produce methanol and sodium hydroxide. Handle under an inert atmosphere.

-

Toluene: Flammable liquid. Known reproductive and developmental toxicant.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated chemical fume hood.

Conclusion

The synthesis of methyl 4-oxothiane-3-carboxylate is reliably achieved through a two-stage process involving a Michael addition followed by a Dieckmann condensation. This pathway utilizes commercially available starting materials and employs well-established, high-yielding reactions. The protocols outlined in this guide provide a robust framework for the laboratory-scale production of this important heterocyclic intermediate. Careful execution and adherence to safety protocols are essential for a successful outcome.

References

- Synthesis, 2007, (10), 1584-1586. [(Note: This reference is cited as a source for the synthesis but the full text was not available for detailed protocol extraction.)]

- Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). Development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis. Organic & Biomolecular Chemistry, 1(1), 15-16.

- U.S. Patent 10,723,704 B2. (2020). Pyrazolone derivatives as nitroxyl donors.

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 11, 2026, from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 11, 2026, from [Link]

-

Chem Simplify. (2019, January 14). Dieckmann condensation [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 11, 2026, from [Link]

Sources

- 1. US10723704B2 - Pyrazolone derivatives as nitroxyl donors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-oxothiane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxothiane-3-carboxylate is a heterocyclic β-keto ester that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural framework, incorporating a six-membered thiane ring, a ketone, and an ester functional group, offers a rich landscape for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in the design and development of novel therapeutic agents and other functional molecules. The thiane moiety, a saturated sulfur-containing heterocycle, is of growing interest in drug discovery, offering opportunities for isosteric replacements and modulation of physicochemical properties.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of Methyl 4-oxothiane-3-carboxylate are fundamental to its characterization and application in synthesis.

Physical Properties

Methyl 4-oxothiane-3-carboxylate is typically a clear, colorless to pale yellow liquid or solid at room temperature.[1][2][3] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H10O3S | [1][2] |

| Molecular Weight | 174.21 g/mol | [2][4] |

| CAS Number | 4160-61-6 | [1][4] |

| Boiling Point | 120 °C @ 5 Torr | [1] |

| Density | 1.2562 g/cm³ @ 20 °C | [1] |

| Refractive Index | 1.516 | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons, the methine proton at the 3-position, and the methylene protons of the thiane ring. The chemical shifts and coupling patterns of the ring protons provide valuable information about the conformation of the six-membered ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the ketone and the ester, the methoxy carbon, and the carbons of the thiane ring. The chemical shifts of the ring carbons are influenced by the presence of the sulfur heteroatom and the carbonyl group.

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups present in the molecule. Strong absorption bands are expected for the C=O stretching vibrations of the ketone and the ester. The exact positions of these bands can provide insights into the molecular environment and potential intramolecular interactions.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Synthesis of Methyl 4-oxothiane-3-carboxylate

The primary synthetic route to Methyl 4-oxothiane-3-carboxylate is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[9] In this case, the starting material would be dimethyl 3,3'-thiobispropanoate.

Reaction Scheme: Dieckmann Condensation

Caption: Dieckmann condensation for the synthesis of Methyl 4-oxothiane-3-carboxylate.

Experimental Protocol: Synthesis via Dieckmann Condensation

The following is a generalized protocol based on the well-established Dieckmann condensation procedure.

-

Preparation: A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Dimethyl 3,3'-thiobispropanoate is added dropwise to the sodium methoxide solution at an appropriate temperature, often at reflux.

-

Cyclization: The reaction mixture is stirred for a period to allow for the intramolecular cyclization to occur.

-

Workup: The reaction is quenched by pouring it into a mixture of ice and acid (e.g., hydrochloric acid) to neutralize the base and protonate the enolate product.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

The chemical reactivity of Methyl 4-oxothiane-3-carboxylate is dictated by its key functional groups: the ketone, the ester, and the acidic α-proton. This trifecta of reactivity makes it a valuable intermediate in organic synthesis.

Keto-Enol Tautomerism

Like other β-keto esters, Methyl 4-oxothiane-3-carboxylate can exist in equilibrium with its enol tautomer.[10][11][12] The position of this equilibrium is influenced by factors such as the solvent and temperature. The enol form is a key intermediate in many of the reactions of this compound.

Caption: Keto-enol tautomerism of Methyl 4-oxothiane-3-carboxylate.

Reactions at the α-Position

The proton at the C-3 position is acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups. This allows for deprotonation to form a stabilized enolate, which can then undergo various reactions:

-

Alkylation: The enolate can be alkylated with alkyl halides to introduce substituents at the 3-position.

-

Acylation: Reaction with acylating agents can introduce an acyl group at the C-3 position.

Reactions of the Carbonyl Groups

-

Reduction: The ketone at the 4-position can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.

-

Derivatization: The ketone can react with amines and other nucleophiles to form imines, enamines, and other derivatives, which are themselves useful synthetic intermediates.

Decarboxylation

Following hydrolysis of the methyl ester to the corresponding carboxylic acid, the resulting β-keto acid can undergo decarboxylation upon heating to yield 4-oxothiane.

Conformational Analysis

The six-membered thiane ring in Methyl 4-oxothiane-3-carboxylate is expected to adopt a chair conformation to minimize steric strain. The substituents on the ring (the keto group at C-4 and the methoxycarbonyl group at C-3) can exist in either axial or equatorial positions. The preferred conformation will be the one that minimizes unfavorable steric interactions, such as 1,3-diaxial interactions. Computational studies and advanced NMR techniques would be required to determine the precise conformational preferences and the energy barrier for ring inversion.

Applications in Drug Discovery and Medicinal Chemistry

Heterocyclic compounds are a cornerstone of modern drug discovery. The thiane scaffold, while less explored than its oxygen-containing counterpart, the oxane ring, offers unique properties that can be exploited in the design of new therapeutic agents. Thiazolidinone derivatives, which share a similar sulfur-containing heterocyclic core, have shown a broad range of biological activities, including antimicrobial and anticancer effects.[13][14][15][16]

The functional group handles on Methyl 4-oxothiane-3-carboxylate allow for its elaboration into a wide variety of more complex molecules. For instance, it can serve as a scaffold for the synthesis of novel kinase inhibitors, protease inhibitors, or other targeted therapies. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, and its presence can influence the metabolic stability and pharmacokinetic properties of a drug candidate.

Conclusion

Methyl 4-oxothiane-3-carboxylate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis via the Dieckmann condensation is a well-established and efficient method. The rich reactivity of its functional groups provides numerous opportunities for the creation of diverse molecular architectures. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, a thorough understanding of the chemical properties of molecules like Methyl 4-oxothiane-3-carboxylate will be essential for the development of the next generation of therapeutic agents. Further detailed spectroscopic and conformational studies on this specific molecule will undoubtedly facilitate its broader application in the scientific community.

References

-

Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. [Link]

-

METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE CAS#: 4160-61-6. ChemWhat. [Link]

-

4160-61-6|Methyl 4-oxotetrahydrothiopyran-3-carboxylate. Shanghai Canbi. [Link]

-

Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. PubMed. [Link]

-

Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, 95% 1 g. Thermo Fisher Scientific. [Link]

-

advent_pricelist_pl-07. Advent Chembio. [Link]

-

PRICE LIST (PL-06). Advent Chembio. [Link]

-

PRICE LIST (PL-06). Advent Chembio. [Link]

-

[Keto-enol tautomerism in heterocyclic beta-ketocarbonic acid esters. 8. Influence of the solvent and basic catalysators on the equilibrium and restoration velocity]. PubMed. [Link]

-

Metil tetrahidro-4-oxo-2H-tiopirano-3-carboxilato, 95 %, Thermo Scientific Chemicals 5 g. Thermo Fisher Scientific. [Link]

-

Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, 95% 1 g. Fisher Scientific. [Link]

-

2H-Thiopyran-3-carboxylic acid, tetrahydro-4-oxo-, methyl ester. Wiley Online Library. [Link]

-

6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

-

4-thiazolidinone derivatives: Synthesis and biological study. ResearchGate. [Link]

-

Synthesis in two steps for thiazolidine-4-one derivatives. ResearchGate. [Link]

-

Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. ResearchGate. [Link]

-

Design and synthesis of new thiazolidine-4-one derivatives. ResearchGate. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

- Pyrazolone derivatives as nitroxyl donors.

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, 95% 5 g | Contact Us [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, 95% 1 g | Contact Us [thermofisher.com]

- 7. Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, 95% 5 g | Request for Quote [thermofisher.com]

- 8. 434290010 [thermofisher.com]

- 9. เคมี เพื่อการวิจัย ทางด้าน เครื่องสำอาง อาหาร และยา (7110) [myskinrecipes.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 4-oxothiane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxothiane-3-carboxylate, a sulfur-containing heterocyclic compound, represents a potentially valuable yet under-documented building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, proposed synthesis, and expected physicochemical properties. While specific experimental data for this compound is scarce in publicly available literature, this document extrapolates from established chemical principles and data for analogous structures to offer a scientifically grounded perspective for researchers. The potential utility of this β-keto ester in the design and synthesis of novel therapeutic agents is also explored, drawing parallels with other bioactive thiane and β-keto ester derivatives.

Chemical Identity and Structure

Methyl 4-oxothiane-3-carboxylate is a heterocyclic organic compound featuring a six-membered thiane ring. The defining characteristics of its structure are a ketone functional group at the 4-position and a methyl carboxylate group at the 3-position.

Table 1: Compound Identification

| Systematic Name | methyl 4-oxothiane-3-carboxylate |

| CAS Number | 4160-61-6[1] |

| Molecular Formula | C₇H₁₀O₃S[1] |

| Molecular Weight | 174.21 g/mol [1] |

| Structure |  |

|

The thiane ring is a saturated six-membered heterocycle containing a sulfur atom. The presence of the ketone and the β-keto ester functionalities imparts significant reactivity and potential for diverse chemical transformations, making it an attractive scaffold for synthetic chemistry.

Proposed Synthesis: The Dieckmann Condensation

While specific, detailed experimental protocols for the synthesis of Methyl 4-oxothiane-3-carboxylate are not readily found in peer-reviewed literature, the most logical and established synthetic route is the intramolecular Dieckmann condensation of a diester precursor.[2] This reaction is a cornerstone in the formation of cyclic β-keto esters.

The likely precursor for this synthesis is Dimethyl 3,3'-thiobispropanoate. The proposed reaction mechanism involves the deprotonation of an α-carbon to one of the ester groups by a strong base (e.g., sodium methoxide), followed by an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of the methoxide leaving group and acidic workup yields the target cyclic β-keto ester.

Caption: Proposed synthesis of Methyl 4-oxothiane-3-carboxylate via Dieckmann condensation.

Hypothetical Experimental Protocol:

Based on general procedures for Dieckmann condensations, a plausible synthesis could be as follows:

-

Preparation of the Diester Precursor: Dimethyl 3,3'-thiobispropanoate can be synthesized via the reaction of methyl 3-mercaptopropionate with methyl acrylate in the presence of a base.

-

Cyclization:

-

To a solution of sodium methoxide in dry methanol under an inert atmosphere, a solution of Dimethyl 3,3'-thiobispropanoate in an anhydrous solvent (e.g., toluene) is added dropwise at reflux.

-

The reaction mixture is stirred at reflux for several hours to facilitate the intramolecular condensation.

-

After cooling, the reaction is quenched by the addition of a dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and protonate the resulting enolate.

-

-

Workup and Purification:

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can then be purified by vacuum distillation or column chromatography on silica gel to afford the pure Methyl 4-oxothiane-3-carboxylate.

-

Spectroscopic Characterization (Predicted)

The definitive identification of Methyl 4-oxothiane-3-carboxylate would rely on a combination of spectroscopic techniques. Although experimental spectra are not publicly available, the expected features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiane ring and the methyl ester. The protons on the carbons adjacent to the sulfur atom and the carbonyl group will be deshielded and likely appear as complex multiplets due to spin-spin coupling. The methyl group of the ester will appear as a sharp singlet, typically in the range of 3.7-3.8 ppm.

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the ketone carbonyl carbon (typically around 200-210 ppm) and the ester carbonyl carbon (around 170 ppm). The carbons of the thiane ring will appear in the aliphatic region, with their chemical shifts influenced by the neighboring sulfur, ketone, and ester functionalities. The methyl carbon of the ester will resonate at approximately 52 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59). Cleavage of the thiane ring could also lead to characteristic fragment ions.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drug discovery applications reported for Methyl 4-oxothiane-3-carboxylate itself, its structural motifs—the thiane ring and the β-keto ester functionality—are present in various biologically active molecules.

The Thiane Scaffold: Sulfur-containing heterocycles are of significant interest in medicinal chemistry. The thiane ring, for instance, can influence the lipophilicity, metabolic stability, and receptor-binding properties of a molecule. Its incorporation can lead to compounds with a range of pharmacological activities, including antimicrobial and anticancer effects.

The β-Keto Ester Moiety: β-Keto esters are versatile synthetic intermediates and are also found in a number of pharmacologically active compounds.[3] They can act as key building blocks for the synthesis of more complex heterocyclic systems and can participate in various biological interactions. For example, some β-keto esters have shown potential as anti-inflammatory and antibacterial agents.[4][5]

The combination of the thiane ring and the β-keto ester in Methyl 4-oxothiane-3-carboxylate makes it a promising starting material for the synthesis of novel compounds with potential therapeutic applications. It can serve as a scaffold for the introduction of various pharmacophores to explore structure-activity relationships in the development of new drugs.

Safety and Handling

As with any chemical compound, Methyl 4-oxothiane-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

Methyl 4-oxothiane-3-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is currently limited in the public domain, this guide provides a solid foundation for researchers based on established chemical principles. The proposed synthesis via Dieckmann condensation offers a viable route to access this compound, and the predicted spectroscopic data can aid in its characterization. The exploration of derivatives of Methyl 4-oxothiane-3-carboxylate may lead to the discovery of novel therapeutic agents, leveraging the beneficial properties of both the thiane ring and the β-keto ester functionality.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). In MDPI. Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

methyl 4-oxothiane-3-carboxylate, min 97%, 1 gram. (n.d.). In Oakwood Chemical. Retrieved from [Link]

-

Dieckmann Condensation. (n.d.). In SynArchive. Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. (2022). In PubMed. Retrieved from [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). In National Institutes of Health. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. synarchive.com [synarchive.com]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-oxothiane-3-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-oxothiane-3-carboxylate, a heterocyclic β-keto ester of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this molecule. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding our interpretations in established scientific principles and field-proven insights.

Introduction: Structure and Tautomerism

Methyl 4-oxothiane-3-carboxylate (C₆H₈O₃S) is a fascinating molecule featuring a six-membered thiane ring, a ketone at the 4-position, and a methyl carboxylate group at the 3-position. A critical feature of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[1] This equilibrium is influenced by factors such as solvent polarity and temperature, which has significant implications for its spectroscopic signature.[1]

This guide will present available experimental data, which predominantly characterizes the more stable enol tautomer, and provide expert-predicted data for the keto form based on established spectroscopic principles for analogous structures.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Data for Methyl 4-oxothiane-3-carboxylate (Enol Form) in CDCl₃ [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Enol Form) | Predicted Assignment (Keto Form) |

|---|---|---|---|---|---|

| 10.93 | Singlet | - | 1H | Enolic -OH | - |

| 3.81 | Triplet | 3.0 | 2H | H-2 | ~3.4-3.6 ppm (m) |

| 3.78 | Singlet | - | 3H | -OCH₃ | ~3.7-3.8 ppm (s) |

| 3.75 | Triplet | 3.0 | 2H | H-5 | ~2.8-3.0 ppm (m) |

| - | - | - | - | - | ~3.9-4.1 ppm (dd) (H-3) |

Interpretation and Expertise:

-

Enol Form Data: The experimental data strongly supports the enol structure. The prominent downfield singlet at 10.93 ppm is characteristic of an intramolecularly hydrogen-bonded enolic proton. [1]Its deshielded nature is due to the hydrogen bond with the ester carbonyl oxygen. The two triplets at 3.81 ppm (H-2) and 3.75 ppm (H-5) , each integrating to 2H, suggest a relatively symmetrical environment around the C2-C3 and C5-C4 double bond, respectively. The sharp singlet at 3.78 ppm is unequivocally assigned to the three protons of the methyl ester group. [2]* Predicted Keto Form Spectrum: In the keto form, the enolic proton would be absent. A new signal for the proton at the C-3 position (the α-carbon) would appear, likely as a doublet of doublets between 3.9-4.1 ppm, due to coupling with the two diastereotopic protons at C-2. The protons on C-2, C-5, and C-6 would exhibit more complex splitting patterns due to the saturated, non-planar nature of the thiane ring. The methylene protons adjacent to the sulfur atom (H-6) and the ketone (H-5) would likely appear as complex multiplets in the 2.8-3.6 ppm range. [3][4]The methyl ester singlet would remain in a similar position.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for Methyl 4-oxothiane-3-carboxylate (Enol Form) in CDCl₃ [2]

| Chemical Shift (δ, ppm) | Assignment (Enol Form) | Predicted Assignment (Keto Form) |

|---|---|---|

| 172.43 | Ester C=O (C-7) | ~170-172 ppm |

| 169.55 | Enolic C-OH (C-4) | ~205-210 ppm (Ketone C=O) |

| 99.21 | Vinylic Carbon (C-3) | ~55-60 ppm (C-3) |

| 51.63 | -OCH₃ | ~52-54 ppm |

| 38.03 | Methylene Carbon (C-2) | ~35-40 ppm (C-2) |

| 31.40 | Methylene Carbon (C-5) | ~40-45 ppm (C-5) |

| - | - | ~28-33 ppm (C-6) |

Interpretation and Expertise:

-

Enol Form Data: The signal at 172.43 ppm is typical for an ester carbonyl carbon. [5]The signal at 169.55 ppm is assigned to the C-4 carbon, which is highly deshielded due to its attachment to the hydroxyl group in the enol form. The signal at 99.21 ppm is characteristic of the C-3 carbon, an sp²-hybridized carbon in a β-position of an enol ether system. [2]The methyl ester carbon appears at 51.63 ppm , and the two methylene carbons of the ring appear at 38.03 ppm and 31.40 ppm . [2]* Predicted Keto Form Spectrum: The most significant change for the keto form would be the appearance of a ketone carbonyl signal far downfield, typically in the 205-210 ppm region. [6]The C-4 enol signal at 169.55 ppm would disappear. The C-3 carbon would become an sp³-hybridized methine and shift significantly upfield to the 55-60 ppm range. The methylene carbons (C-2, C-5, C-6) would show distinct signals reflecting their different chemical environments in the puckered ring structure.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. [1]

Experimental Protocol: IR Spectroscopy

[1]

-

Sample Preparation (Neat Liquid): If the compound is a liquid or low-melting solid, a thin film can be prepared by placing a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup:

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric H₂O and CO₂.

-

Record a background spectrum of the clean salt plates or empty sample compartment.

-

Place the prepared sample in the beam path and acquire the spectrum.

-

The final spectrum is automatically ratioed against the background.

-

Predicted IR Spectroscopic Data

Table 3: Predicted IR Data for Methyl 4-oxothiane-3-carboxylate

| Tautomer | Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| Enol | 3200-2800 (broad) | O-H stretch | Intramolecularly H-bonded enol |

| ~1650-1670 | C=O stretch | Conjugated ester | |

| ~1610-1630 | C=C stretch | Enol double bond | |

| ~1200-1250 | C-O stretch | Ester and enol C-O | |

| Keto | ~1740-1750 | C=O stretch | Saturated ester |

| ~1710-1720 | C=O stretch | Saturated 6-membered ring ketone | |

| ~1200 | C-O stretch | Ester |

Interpretation and Expertise:

The key to distinguishing the tautomers via IR is the carbonyl region. The keto form would exhibit two sharp, distinct carbonyl peaks: one for the saturated ester (~1740-1750 cm⁻¹) and one for the ketone (~1710-1720 cm⁻¹). [7]In contrast, the enol form would show a single, broader carbonyl peak for the conjugated ester at a lower frequency (~1650-1670 cm⁻¹) due to resonance. Furthermore, the enol form will be characterized by a very broad O-H stretching band in the 3200-2800 cm⁻¹ region, indicative of strong intramolecular hydrogen bonding, and a C=C stretching absorption around 1610-1630 cm⁻¹. [1]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for Methyl 4-oxothiane-3-carboxylate

| Technique | Ion | Observed m/z | Information Provided |

| ESI-MS | [M+Na]⁺ | 183.01 [2] | Confirms Molecular Weight (160.19 g/mol ) |

| HRMS (Predicted) | [M+H]⁺ | 161.0272 | Confirms Elemental Formula (C₆H₉O₃S) |

Interpretation and Expertise:

The observed ESI-MS peak at m/z 183.01 corresponds to the sodium adduct of the molecule ([C₆H₈O₃S + Na]⁺), confirming the molecular weight of 160.19 Da. [2] The fragmentation of β-keto esters upon electron ionization (EI) is well-documented and typically involves cleavages alpha to the carbonyl groups and McLafferty rearrangements. [8][9][10]Key predicted fragments for Methyl 4-oxothiane-3-carboxylate would include:

-

Loss of methoxy group (-•OCH₃): [M - 31]⁺

-

Loss of the carbomethoxy group (-•COOCH₃): [M - 59]⁺

-

McLafferty rearrangement: This could lead to characteristic fragments depending on which carbonyl group directs the rearrangement.

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula. The predicted exact mass for the protonated molecule [M+H]⁺ is 161.0272, which would distinguish it from other isobaric compounds.

Conclusion

The comprehensive spectroscopic analysis of Methyl 4-oxothiane-3-carboxylate reveals a molecule that predominantly exists in its enol tautomer in non-polar solvents like CDCl₃. This is unequivocally supported by ¹H NMR data showing a characteristic downfield enolic proton and ¹³C NMR data indicating two sp² carbons in the ring. While experimental data for the pure keto form is scarce, its spectroscopic signature can be reliably predicted based on established principles, featuring two distinct carbonyl signals in the IR and ¹³C NMR spectra and the absence of the enolic proton signal in the ¹H NMR spectrum. This guide provides the necessary data and interpretive logic for researchers to confidently identify and characterize this compound in their work.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- The Royal Society of Chemistry. Supporting Information.

- Supporting Information.

- ResearchGate. The NMR interpretations of some heterocyclic compounds which are...

- ResearchGate. Mass Spectra of β-Keto Esters.

- Canadian Science Publishing. Mass Spectra of β-Keto Esters.

- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

- ChemicalBook. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis.

-

MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]

-

ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Available from: [Link]

-

Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Available from: [Link]

-

PMC - NIH. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available from: [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. banglajol.info [banglajol.info]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-oxothiane-3-carboxylate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, the precise structural elucidation of heterocyclic compounds is paramount. Methyl 4-oxothiane-3-carboxylate, a sulfur-containing heterocyclic β-keto ester, presents a fascinating case study in structural analysis due to its existence in a dynamic equilibrium between keto and enol tautomers. Understanding the nuances of its ¹H Nuclear Magnetic Resonance (NMR) spectrum is not merely an academic exercise; it is a critical step in reaction monitoring, quality control, and the rational design of more complex molecular architectures. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a superficial recitation of spectral data to delve into the causal relationships between molecular structure, conformational dynamics, and the resulting NMR observables. Herein, we dissect the spectral signatures of both tautomeric forms, explain the logic behind experimental choices for robust characterization, and provide a framework for confident spectral interpretation.

The Structural Dichotomy: Keto-Enol Tautomerism

Methyl 4-oxothiane-3-carboxylate is a β-keto ester, a class of compounds known to exhibit keto-enol tautomerism. This equilibrium is a dynamic process where the molecule interconverts between its ketone and enol forms. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.

}

Figure 1: Keto-enol tautomerism of Methyl 4-oxothiane-3-carboxylate.Generally, non-polar, aprotic solvents like chloroform (CDCl₃) tend to favor the enol form through the formation of an intramolecular hydrogen bond. Conversely, polar, protic solvents can disrupt this internal hydrogen bonding and stabilize the more polar keto tautomer. This solvent-dependent equilibrium is a key factor in the interpretation of the ¹H NMR spectrum, as distinct sets of signals will be observed for each tautomer present in solution.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 4-oxothiane-3-carboxylate is a composite of signals arising from both the keto and enol forms. The relative intensities of these signals provide a quantitative measure of the tautomeric equilibrium under the specific experimental conditions.

The Predominant Enol Form in Non-Polar Solvents

In a non-polar solvent such as CDCl₃, the enol tautomer is often the major species observed. The ¹H NMR spectrum of a sample in CDCl₃ has been reported with the following signals: δ 10.93 (s, 1H), 3.81 (t, 2H, J=3 Hz), 3.78 (s, 3H), 3.75 (t, 2H, J=3 Hz)[1].

Table 1: ¹H NMR Data for the Enol Tautomer of Methyl 4-oxothiane-3-carboxylate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| 10.93 | Singlet (s) | 1H | - | Enolic OH | The significant downfield shift is characteristic of a proton involved in a strong intramolecular hydrogen bond with the ester carbonyl, leading to substantial deshielding. |

| 3.81 | Triplet (t) | 2H | 3 | H-2 | These protons are adjacent to the sulfur atom and part of the thiane ring. The triplet multiplicity suggests coupling to the two protons at the C-5 position. |

| 3.78 | Singlet (s) | 3H | - | OCH₃ | This is a characteristic singlet for the methyl ester protons. |

| 3.75 | Triplet (t) | 2H | 3 | H-5 | These protons are adjacent to the enolic double bond. The triplet multiplicity arises from coupling to the two protons at the C-2 position. |

Expert Insight: The observation of a sharp singlet for the enolic proton at such a downfield position (10.93 ppm) is strong evidence for a conformationally rigid, intramolecularly hydrogen-bonded system. The small coupling constant (J=3 Hz) between the protons at C-2 and C-5 suggests a specific conformation of the thiane ring in the enol form, likely a flattened or distorted chair, where the dihedral angles between these protons are not ideal for large vicinal coupling.

The Keto Tautomer: Expected Signals

Table 2: Predicted ¹H NMR Data for the Keto Tautomer of Methyl 4-oxothiane-3-carboxylate

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment | Rationale |

| ~3.80 | Singlet (s) | 3H | OCH₃ | The chemical environment of the methyl ester protons is not significantly different from the enol form. |

| ~3.6-3.8 | Doublet of Doublets (dd) or complex multiplet | 1H | H-3 | This methine proton is alpha to both a carbonyl group and the ester, leading to a downfield shift. It will be coupled to the adjacent methylene protons at C-2. |

| ~3.0-3.4 | Multiplet (m) | 2H | H-2 | These methylene protons are adjacent to the sulfur atom and the chiral center at C-3. They are diastereotopic and will likely appear as a complex multiplet due to both geminal and vicinal coupling. |

| ~2.8-3.2 | Multiplet (m) | 2H | H-5 | These methylene protons are alpha to the ketone carbonyl group, resulting in a downfield shift. They will be coupled to the protons at C-6. |

| ~2.6-3.0 | Multiplet (m) | 2H | H-6 | These methylene protons are adjacent to the sulfur atom and will be coupled to the protons at C-5. |

Causality in Spectral Features: The complexity of the predicted spectrum for the keto form arises from the rigidity of the thiane ring and the presence of a stereocenter at the C-3 position. This renders the geminal protons at C-2 and C-5/C-6 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple with each other. This leads to more complex splitting patterns (e.g., AB quartets further split by vicinal protons) compared to the more symmetrical enol form.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality and informative ¹H NMR spectrum of Methyl 4-oxothiane-3-carboxylate, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent based on the desired information.

-

CDCl₃: To primarily observe the enol form and study its intramolecular hydrogen bonding.

-

DMSO-d₆ or Acetone-d₆: To shift the equilibrium towards the keto form and observe its signals more clearly.

-

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient for good signal-to-noise but low enough to minimize intermolecular interactions.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the keto form.

-

Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks. This is critical for accurate integration and resolution of coupling constants.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: Ensure the spectral width is large enough to encompass all signals, including the downfield enolic proton (up to ~12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the slowly relaxing enolic proton.

-

}

Figure 2: Experimental workflow for ¹H NMR analysis.Conclusion and Future Perspectives

The ¹H NMR spectrum of Methyl 4-oxothiane-3-carboxylate is a powerful tool for its structural characterization, offering a window into its tautomeric equilibrium. The predominance of the enol form in non-polar solvents is clearly evidenced by a characteristic downfield signal for the intramolecularly hydrogen-bonded enolic proton. The keto form, while less abundant in such solvents, can be predicted to exhibit a more complex spectrum due to the diastereotopicity of its methylene protons.

For researchers in drug development and synthetic chemistry, a thorough understanding of this tautomerism is crucial. The different reactive profiles of the keto and enol forms can influence the outcome of subsequent chemical transformations. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC) and variable temperature studies, can provide even deeper insights into the structure, conformation, and dynamics of this important heterocyclic building block.

References

Sources

13C NMR analysis of Methyl 4-oxothiane-3-carboxylate

An In-Depth Technical Guide to the 13C NMR Analysis of Methyl 4-oxothiane-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of Methyl 4-oxothiane-3-carboxylate using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, the profound impact of keto-enol tautomerism on its spectral features, and the advanced NMR techniques required for unambiguous spectral assignment. We will explore the causality behind experimental choices, from sample preparation to the application of sophisticated pulse sequences like Distortionless Enhancement by Polarization Transfer (DEPT), ensuring a self-validating and robust analytical approach.

Introduction: The Structural Landscape of Methyl 4-oxothiane-3-carboxylate

Methyl 4-oxothiane-3-carboxylate is a heterocyclic compound featuring a six-membered thiane ring with a ketone at the 4-position and a methyl carboxylate group at the 3-position. Its structure incorporates key functional groups that are of significant interest in medicinal chemistry and organic synthesis: a cyclic thioether, a ketone, and a β-keto ester moiety. The analysis of this molecule by 13C NMR is non-trivial due to the dynamic equilibrium between its keto and enol tautomers, a phenomenon that dictates its chemical reactivity and biological interactions.[1][2] A thorough understanding of its 13C NMR spectrum is therefore paramount for structural verification, purity assessment, and for predicting its behavior in various chemical environments.

Below is the chemical structure and the atom numbering scheme that will be used throughout this guide.

Caption: Keto-enol tautomerism of Methyl 4-oxothiane-3-carboxylate.

The Principle of 13C NMR Spectroscopy for Structural Elucidation

13C NMR spectroscopy is an indispensable tool that provides information about the carbon framework of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the position of this signal (the chemical shift, δ) is highly sensitive to its electronic environment. Key factors influencing the chemical shift include:

-

Hybridization: sp2-hybridized carbons (like those in carbonyls and alkenes) resonate at a lower field (higher ppm) than sp3-hybridized carbons.[3]

-

Electronegativity: The presence of electronegative atoms (e.g., oxygen, sulfur) deshields adjacent carbons, shifting their signals downfield.[4][5]

-

Magnetic Anisotropy: Pi systems, such as those in carbonyl groups and aromatic rings, induce local magnetic fields that can either shield or deshield nearby nuclei.

For Methyl 4-oxothiane-3-carboxylate, these principles allow us to predict and assign the signals corresponding to the carbonyls, the thioether carbons, the methoxy group, and the aliphatic carbons of the thiane ring.

Keto-Enol Tautomerism: A Decisive Factor in the 13C NMR Spectrum

The β-keto ester functionality in Methyl 4-oxothiane-3-carboxylate allows it to exist as an equilibrium mixture of the keto and enol forms.[1][2][6] This equilibrium is crucial as each tautomer presents a unique set of carbon environments and, consequently, a distinct 13C NMR spectrum.

-

Keto Form: Characterized by a ketone (C4) and an ester carbonyl (C7). The C3 carbon is an sp3-hybridized methine (CH) group.

-

Enol Form: The ketone is replaced by an enol, resulting in two sp2-hybridized carbons (C3 and C4) forming a double bond. The C4 carbon is now bonded to a hydroxyl group.

The position of this equilibrium is highly dependent on the solvent.[1][2][6] Non-polar solvents and intramolecular hydrogen bonding tend to favor the enol form, while polar, protic solvents can favor the keto form. In many deuterated solvents used for NMR, such as chloroform-d (CDCl3), a significant population of both tautomers can be observed.

Experimental Protocol for High-Fidelity 13C NMR Analysis

A robust and reproducible protocol is the foundation of accurate spectral analysis. The following workflow is designed to yield a high-quality 13C NMR spectrum for Methyl 4-oxothiane-3-carboxylate.

Caption: Standard workflow for 13C NMR spectroscopic analysis.

Causality in Protocol Design:

-

Solvent Choice (CDCl3): Chloroform-d is a common, relatively non-polar solvent that allows for the observation of both keto and enol tautomers, providing a complete picture of the equilibrium.[7]

-

Concentration: A moderate concentration of 15-25 mg/0.7 mL ensures a good signal-to-noise ratio without causing issues with viscosity or solubility that could degrade spectral resolution.

-

Proton Decoupling: Standard 13C NMR spectra are acquired with proton decoupling. This collapses the C-H coupling, simplifying the spectrum to single lines for each carbon and significantly increasing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[3]

Spectral Interpretation and Assignment

Analysis of published data reveals a 13C NMR spectrum of Methyl 4-oxothiane-3-carboxylate in CDCl3 with signals at δ: 172.43, 169.55, 99.21, 51.63, 38.03, and 31.40 ppm.[8] The presence of six signals for a molecule with seven carbons indicates that the analysis is not straightforward and likely involves the dominant tautomer. The peak at 99.21 ppm is highly indicative of an sp2-hybridized carbon in an enol system, suggesting the enol form is prevalent in this solvent.

Advanced Analysis with DEPT

To definitively assign each signal, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential. DEPT allows for the determination of the number of protons attached to each carbon.[9][10]

-

DEPT-90: Shows only CH (methine) carbons.

-

DEPT-135: Shows CH and CH3 carbons as positive signals and CH2 (methylene) carbons as negative signals. Quaternary carbons (C) are absent in both DEPT-90 and DEPT-135 spectra.[9][10]

Detailed Peak Assignment (Enol Form)

Based on the expected chemical shifts and the likely dominance of the enol form in CDCl3, we can assign the reported peaks.[8]

| Signal (δ ppm) | Carbon Assignment (Enol Form) | Rationale & DEPT Prediction |

| 172.43 | C7 (Ester C=O) | Quaternary carbon in the typical range for ester carbonyls (165-190 ppm).[4] Predicted DEPT: Absent. |

| 169.55 | C4 (=C-OH) | sp2 carbon bonded to an electronegative oxygen, expected to be far downfield. Predicted DEPT: Absent. |

| 99.21 | C3 (=CH-) | sp2 carbon adjacent to the ester group. This chemical shift is characteristic of the α-carbon in an enolized β-keto ester. Predicted DEPT-90: Positive. DEPT-135: Positive. |

| 51.63 | C8 (O-CH3) | sp3 carbon attached to the ester oxygen. Typical range for methoxy carbons is 50-65 ppm. Predicted DEPT-135: Positive (CH3). |

| 38.03 | C2 or C5 (-CH2-) | sp3 carbon adjacent to the sulfur atom. Thioethers typically appear in the 20-40 ppm range.[5] Predicted DEPT-135: Negative. |

| 31.40 | C5 or C2 (-CH2-) | sp3 carbon adjacent to the sulfur atom.[5] Predicted DEPT-135: Negative. |

The signal for C6 is not explicitly resolved in the provided data, suggesting potential overlap or that it is the missing signal from the keto form, which would be present in a smaller concentration. A complete analysis would require examining the full spectrum for minor peaks corresponding to the keto tautomer.

Predicted Keto Form Signals:

-

C4 (Ketone C=O): >200 ppm[4]

-

C7 (Ester C=O): ~170 ppm

-

C3 (CH): ~50-60 ppm

-

C2, C5, C6 (CH2): 30-45 ppm

-

C8 (OCH3): ~52 ppm

The presence of these minor peaks would confirm the keto-enol equilibrium.

Conclusion: A Self-Validating Approach

The is a prime example of how fundamental NMR principles, coupled with advanced techniques like DEPT, can elucidate complex structural features such as tautomerism. The interpretation presented here, grounded in established chemical shift theory and supported by literature data, provides a robust framework for the analysis of this and related heterocyclic systems. The congruence between predicted spectra based on chemical principles and the observed experimental data forms a self-validating system, ensuring high confidence in the structural assignment. This detailed spectroscopic understanding is indispensable for any research or development program involving this versatile chemical scaffold.

References

-

Katritzky, A. R., et al. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. The Journal of Organic Chemistry, 51(25), 4914–4920. Available from: [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Li, W., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Available from: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. (2005). Magnetic Resonance in Chemistry, 43(12), 1053-6. Available from: [Link]

-

Al-Ayed, A. S. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

FT-IR Spectroscopic Analysis of Methyl 4-oxothiane-3-carboxylate: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

Methyl 4-oxothiane-3-carboxylate is a heterocyclic β-keto ester of significant interest in medicinal chemistry and drug development. Its structural integrity, purity, and conformational dynamics are critical parameters that directly influence its reactivity and biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical method for the comprehensive characterization of this molecule. This technical guide provides an in-depth framework for the FT-IR analysis of Methyl 4-oxothiane-3-carboxylate, designed for researchers, scientists, and drug development professionals. We will explore the fundamental principles of the technique, detail a robust experimental protocol using Attenuated Total Reflectance (ATR), provide a thorough interpretation of the resulting spectrum with specific band assignments, and discuss the implications of keto-enol tautomerism.

Introduction to the Core Analysis

The Strategic Importance of Methyl 4-oxothiane-3-carboxylate

Methyl 4-oxothiane-3-carboxylate serves as a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a scaffold found in various biologically active compounds. The presence of both a ketone and a methyl ester at the β-position creates a reactive center, making it a versatile precursor for a range of chemical transformations. Ensuring the structural fidelity of this starting material is paramount for the successful synthesis of downstream target molecules and for maintaining reproducibility in drug discovery pipelines.

The Power of Vibrational Spectroscopy for Structural Elucidation

FT-IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds.[1] These vibrations, such as stretching and bending, occur at specific frequencies that are characteristic of the bond type, the atoms involved, and their chemical environment.[1][2] Consequently, an FT-IR spectrum provides a unique molecular "fingerprint," allowing for:

-

Functional Group Identification: Unambiguously confirming the presence of key groups like ketones (C=O), esters (C=O, C-O), and thioethers (C-S).[3]

-

Purity Assessment: Detecting impurities, such as starting materials or by-products, which would present their own characteristic absorption bands.

-

Monitoring Chemical Reactions: Tracking the disappearance of reactant peaks and the appearance of product peaks in real-time.

The Critical Consideration: Keto-Enol Tautomerism

A hallmark of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[4] This equilibrium is influenced by factors such as solvent polarity and temperature.[4][5] The enol form is stabilized by π-system conjugation and potential intramolecular hydrogen bonding.[4] FT-IR spectroscopy is exceptionally well-suited to study this phenomenon, as the keto and enol forms exhibit distinct vibrational signatures. The keto form will show characteristic ketone and ester carbonyl stretches, while the enol form will display a C=C stretch, a broad O-H stretch from the enolic hydroxyl group, and a conjugated carbonyl stretch at a lower frequency.[4] Understanding this equilibrium is crucial as the reactivity and biological profile of each tautomer can differ significantly.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

For a liquid sample like Methyl 4-oxothiane-3-carboxylate, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique due to its simplicity, speed, and minimal sample preparation requirements.[3][6][7][8] This method avoids the complexities of preparing KBr pellets or liquid cells.[3]

Instrumentation and Validation

-

Instrument: A modern Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and chemical inertness.[3]

-

System Verification: Prior to analysis, the instrument's performance should be verified using a polystyrene film standard to confirm wavenumber accuracy. This protocol should adhere to established practices such as those outlined in ASTM E1252 for general techniques in mid-infrared analysis.[9][10][11]

Step-by-Step Data Acquisition Protocol

-

Background Collection: With the ATR crystal clean and free of any sample, collect a background spectrum (typically 16-32 scans co-added). This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then mathematically subtracted from the sample spectrum.[4]

-

Sample Application: Place a single drop of neat Methyl 4-oxothiane-3-carboxylate directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

-

Pressure Application: If analyzing a solid or viscous sample, a pressure clamp would be used to ensure intimate contact between the sample and the crystal.[7] For a low-viscosity liquid, this is often not necessary.

-

Sample Spectrum Collection: Acquire the sample spectrum using the same acquisition parameters as the background (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).

-

Data Processing and Cleaning: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[4] After acquisition, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

Spectral Interpretation and Data Analysis

The FT-IR spectrum of Methyl 4-oxothiane-3-carboxylate is dominated by features arising from its constituent functional groups. The analysis below is based on established group frequencies for organic molecules.

The Functional Group Region (4000 - 1500 cm⁻¹)

This region is typically used for identifying the key functional groups within the molecule.

-

C-H Stretching (3000 - 2850 cm⁻¹): Expect multiple sharp, medium-to-strong bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) groups of the thiane ring and the methyl (-CH₃) group of the ester.[12] These peaks confirm the presence of saturated aliphatic moieties.

-

Carbonyl (C=O) Stretching (1750 - 1710 cm⁻¹): This is the most prominent and diagnostic region for this molecule. Due to the presence of two distinct carbonyl groups, we expect to see two strong, sharp absorption bands:

-